N-(Ethanesulfonyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC16217144
Molecular Formula: C8H16N2O3S
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O3S |
|---|---|
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | N-ethylsulfonylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) |
| Standard InChI Key | GUMWGJNTGBGPJH-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)NC(=O)C1CCCNC1 |
Introduction
Chemical Identity and Structural Features
N-(Ethanesulfonyl)piperidine-3-carboxamide belongs to the class of piperidine derivatives, which are prevalent in pharmaceuticals due to their versatile pharmacological profiles. The compound’s molecular formula is C₈H₁₆N₂O₃S, with a molecular weight of 220.29 g/mol. Its IUPAC name, (3S)-N-ethylsulfonylpiperidine-3-carboxamide, highlights the (S)-configuration at the 3-position of the piperidine ring, a critical feature for its stereoselective interactions.
Key structural elements include:
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A piperidine ring with a carboxamide group at the 3-position.
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An ethanesulfonyl group (-SO₂C₂H₅) attached to the nitrogen of the carboxamide moiety.
The stereochemistry at C3 ensures optimal binding to enzymatic pockets, as demonstrated in molecular docking studies of analogous compounds .
Synthesis and Chemical Reactivity
Synthesis Pathways
The synthesis of N-(Ethanesulfonyl)piperidine-3-carboxamide involves multi-step reactions starting from piperidine-3-carboxylic acid precursors . A representative route includes:
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Sulfonylation: Reaction of piperidine-3-carboxylic acid with ethanesulfonyl chloride in the presence of a base (e.g., NaOH) to form the intermediate ethanesulfonamide .
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Amidation: Coupling the sulfonylated intermediate with an amine or ammonium source to introduce the carboxamide group .
Reaction conditions (e.g., solvent, temperature, catalysts) significantly influence yield and purity. For example, tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are commonly used solvents, while EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) serve as coupling agents .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | NaOH, THF, 0–25°C | 58–75 | |
| Amidation | EDCI/DMAP, CH₂Cl₂, rt | 65–80 |
Chemical Modifications
The compound’s reactivity enables derivatization at multiple sites:
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Piperidine Ring: Alkylation or acylation at the nitrogen or carbon positions.
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Ethanesulfonyl Group: Nucleophilic substitution or oxidation reactions.
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Carboxamide: Hydrolysis to carboxylic acid or conversion to nitriles .
These modifications are pivotal for optimizing pharmacokinetic properties, such as solubility and metabolic stability .
Physicochemical Properties
N-(Ethanesulfonyl)piperidine-3-carboxamide exhibits properties critical for drug-likeness:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the sulfonamide and carboxamide groups.
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Lipophilicity: LogP ≈ 1.2 (predicted), indicating balanced hydrophobicity for membrane permeability.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 220.29 g/mol | |
| LogP (Predicted) | 1.2 | |
| Solubility (DMSO) | 25 mg/mL | |
| Melting Point | 158–162°C |
| Compound | Target | IC₅₀/EC₅₀ | Model | Reference |
|---|---|---|---|---|
| F-12 | Cathepsin K | 13.52 µM | In vitro | |
| sEH Inhibitor 52 | sEH | 0.8 nM | Murine |
Future Directions and Challenges
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Structural Optimization: Introducing electron-withdrawing groups on the piperidine ring may enhance Cat K affinity .
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Formulation Development: Addressing solubility limitations through prodrug strategies or nanoformulations.
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Target Validation: Expanding in vivo studies to confirm efficacy in osteoporosis and chronic pain models .
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